6-bromo-N,N-diethylquinazolin-4-amine
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Overview
Description
6-bromo-N,N-diethylquinazolin-4-amine is a chemical compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds that have shown significant biological activities, making them valuable in medicinal chemistry. The presence of a bromine atom at the 6th position and diethylamine groups attached to the nitrogen atoms in the quinazoline ring structure imparts unique properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N,N-diethylquinazolin-4-amine typically involves the bromination of quinazoline derivatives followed by the introduction of diethylamine groups. One common method includes:
Bromination: Quinazoline is treated with bromine in the presence of a suitable solvent to introduce the bromine atom at the 6th position.
Amination: The brominated quinazoline is then reacted with diethylamine under controlled conditions to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-bromo-N,N-diethylquinazolin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinazolines, while coupling reactions can produce biaryl derivatives.
Scientific Research Applications
6-bromo-N,N-diethylquinazolin-4-amine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing kinase inhibitors, which are crucial in cancer treatment.
Biological Studies: The compound is used to study the inhibition of specific enzymes and pathways in biological systems.
Chemical Biology: It helps in understanding the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound can be used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-bromo-N,N-diethylquinazolin-4-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the ATP-binding site of kinases, inhibiting their activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 6-bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine
- 6-bromo-4-chloroquinoline
- N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl)quinazolin-4-amine
Uniqueness
6-bromo-N,N-diethylquinazolin-4-amine is unique due to the presence of diethylamine groups, which can enhance its lipophilicity and ability to cross cell membranes. This property makes it a valuable compound in drug design and development, particularly for targeting intracellular kinases.
Properties
IUPAC Name |
6-bromo-N,N-diethylquinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3/c1-3-16(4-2)12-10-7-9(13)5-6-11(10)14-8-15-12/h5-8H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILHXEMLHKPZGJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC=NC2=C1C=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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